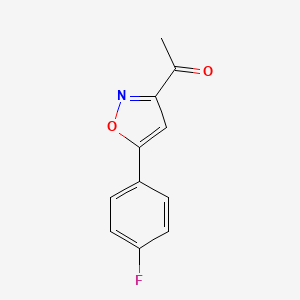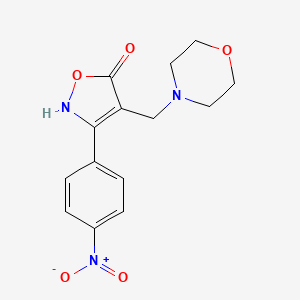
5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and a phenylhydrazinyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with an appropriate ethylidene precursor under acidic or basic conditions to form the final pyrazole compound. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reactions are often carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl and phenylhydrazinyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
5-(4-Methylphenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” may confer unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can impact the compound’s interactions with other molecules, potentially enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C17H15BrN4 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-[(E)-ethylideneamino]-N-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C17H15BrN4/c1-2-19-22(15-6-4-3-5-7-15)17-12-16(20-21-17)13-8-10-14(18)11-9-13/h2-12H,1H3,(H,20,21)/b19-2+ |
Clave InChI |
APNAYENFJVVIPP-FQJNFEMKSA-N |
SMILES isomérico |
C/C=N/N(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC=NN(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


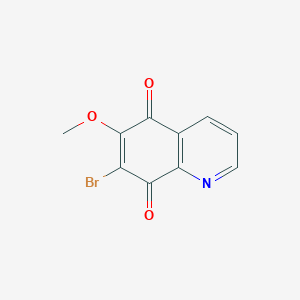
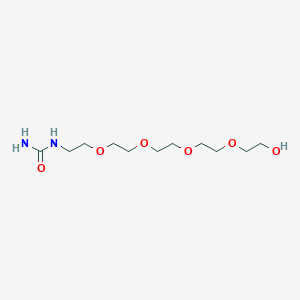
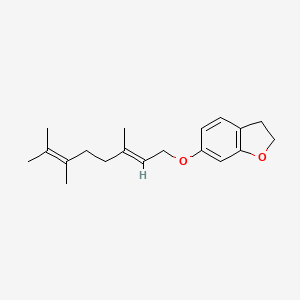
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
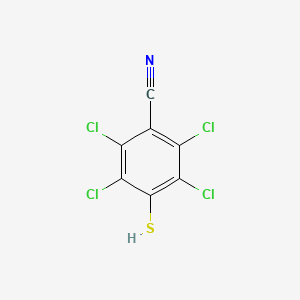
![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
